molecular formula C37H34N2O7 B020736 Oxofangchirine CAS No. 102516-53-0

Oxofangchirine

Cat. No. B020736
M. Wt: 618.7 g/mol
InChI Key: INUHRHLZFLIFNB-UHFFFAOYSA-N
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Description

Oxofangchirine is a natural product that belongs to the family of oxindole alkaloids. It was first isolated from the roots of the plant O. fangchi in 1993 by a group of Chinese researchers. Since then, it has been the subject of much interest in the scientific community due to its potential therapeutic properties.

Scientific Research Applications

Spectral Characteristics and Structure Elucidation

Oxofangchirine, as part of the bisbenzyltetrahydroisoquinoline (BBI) alkaloids group, has been studied for its unique spectral characteristics. A comparison of its UV, MS, 1H NMR (nOe), and 13C NMR spectra with other oxidized and unoxidized BBI alkaloids has been instrumental in understanding its structure and aiding in structure elucidations of similar compounds (Hu et al., 1988).

Isolation from Natural Sources

The isolation of oxofangchirine, along with other alkaloids, from the root of Stephania tetrandra S. Moore, has been a significant development. The structure of oxofangchirine was established through spectral analysis and further confirmed by the X-ray diffraction method, marking it as a new alkaloid at the time of its discovery (Huang Tm & Zhao Sx, 1986).

Molecular Mechanisms in Cancer

While oxofangchirine itself has not been directly linked to cancer research, related compounds such as oxymatrine have shown significant promise. For instance, oxymatrine has demonstrated potential anti-cancer effects on pancreatic cancer by inhibiting angiogenesis through the NF-κB-mediated VEGF signaling pathway (Chen et al., 2013). This highlights a possible avenue for research into oxofangchirine's role in similar mechanisms.

Organ- and Tissue-Protective Effects

Oxymatrine, a compound related to oxofangchirine, has been reported to have various therapeutic effects, including organ- and tissue-protective properties. These effects are primarily linked to its anti-inflammatory, anti-oxidative stress, and anti-apoptotic functions, suggesting potential areas of application for oxofangchirine in similar contexts (Lan et al., 2019).

properties

CAS RN

102516-53-0

Product Name

Oxofangchirine

Molecular Formula

C37H34N2O7

Molecular Weight

618.7 g/mol

IUPAC Name

9,20,21,25-tetramethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-1(30),3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,28,31-tetradecaen-2-one

InChI

InChI=1S/C37H34N2O7/c1-39-15-13-24-19-32(43-4)36(44-5)37-33(24)27(39)16-21-6-11-28(41-2)30(17-21)45-25-9-7-22(8-10-25)35(40)34-26-20-31(46-37)29(42-3)18-23(26)12-14-38-34/h6-12,14,17-20,27H,13,15-16H2,1-5H3

InChI Key

INUHRHLZFLIFNB-UHFFFAOYSA-N

SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(C=C5)C(=O)C6=NC=CC7=CC(=C(O3)C=C76)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(C=C5)C(=O)C6=NC=CC7=CC(=C(O3)C=C76)OC)OC)OC

synonyms

oxofangchirine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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